2,4-Dimethyl-5-vinylthiazole molecular structure and formula
2,4-Dimethyl-5-vinylthiazole molecular structure and formula
Advanced Scaffold Characterization & Synthetic Utility in Medicinal Chemistry [1]
Executive Summary
2,4-Dimethyl-5-vinylthiazole (DMVT), while historically cataloged as a high-impact flavorant (FEMA 3145) responsible for nutty and roasted notes in Maillard reactions, represents a critical structural motif for medicinal chemists.[1] This heterocycle functions as a privileged scaffold intermediate , offering a unique "vinyl handle" for bio-orthogonal functionalization.[1]
For drug development professionals, DMVT is not merely an excipient; it is a Michael acceptor precursor and a versatile partner in Palladium-catalyzed cross-coupling reactions (Heck/Suzuki).[1] This guide analyzes DMVT beyond its organoleptic profile, focusing on its utility as a building block for bioactive thiazole libraries and polymer-drug conjugates.[1]
Part 1: Molecular Architecture & Physicochemical Properties[1]
The pharmacological utility of DMVT stems from its amphiphilic nature and the electronic environment of the thiazole ring.[1] The vinyl group at the C5 position is conjugated with the aromatic system, influencing both reactivity and metabolic stability.[1]
Structural Specifications
-
Molecular Formula:
[3][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
SMILES: CC1=C(SC(=N1)C)C=C
Physicochemical Data Table
The following data aggregates experimental values critical for assessing ADME (Absorption, Distribution, Metabolism, Excretion) potential during lead optimization.
| Property | Value | Significance in Drug Design |
| Molecular Weight | 139.22 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1] |
| LogP (Octanol/Water) | ~2.04 | Ideal lipophilicity for membrane permeability; "Rule of 5" compliant.[1] |
| H-Bond Acceptors | 1 (Thiazole N) | Critical for active site binding (e.g., kinase hinges).[1] |
| H-Bond Donors | 0 | Enhances CNS penetration potential.[1] |
| Boiling Point | 183–184 °C | High thermal stability for elevated reaction temperatures.[1][2] |
| Refractive Index | 1.560–1.565 | Purity indicator during distillation workup.[1] |
| Electronic Character | Electron-deficient | The C5-vinyl group is deactivated by the thiazole ring, modulating Michael addition rates.[1] |
Structural Reactivity Map (Graphviz)
The following diagram illustrates the core pharmacophore features and reactive sites of DMVT.[1]
Figure 1: Pharmacophore map of 2,4-Dimethyl-5-vinylthiazole highlighting the C5-vinyl "handle" for synthetic elaboration.
Part 2: Synthetic Routes & Process Chemistry[1]
For research applications requiring high-purity DMVT (>98%), commercial flavor-grade sources may contain isomeric impurities.[1] A de novo synthesis allows for isotopic labeling (e.g.,
Retrosynthetic Logic
The most robust route utilizes the Hantzsch Thiazole Synthesis to establish the ring, followed by side-chain manipulation.[1]
-
Ring Formation: Condensation of thioacetamide with a chlorinated diketone.[1]
-
Functionalization: Reduction of the resulting acetyl group to an alcohol.[1]
-
Elimination: Acid-catalyzed dehydration to yield the vinyl group.[1]
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway from commodity precursors to the vinyl-functionalized thiazole.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2,4-Dimethyl-5-vinylthiazole
Self-Validating System: This protocol includes checkpoints (TLC/GC) to ensure intermediate conversion before proceeding.[1]
Phase 1: Precursor Synthesis (Acetylthiazole)[1]
-
Reactants: Dissolve thioacetamide (1.0 eq) in ethanol. Add 3-chloro-2,4-pentanedione (1.0 eq) dropwise.[1]
-
Cyclization: Reflux for 4 hours. Monitor TLC (Hexane:EtOAc 3:1) for disappearance of thioacetamide.[1]
-
Workup: Neutralize with
, extract with DCM, and concentrate. -
Checkpoint: Confirm formation of 2,4-dimethyl-5-acetylthiazole via GC-MS (M+ 155).
Phase 2: Reduction to Alcohol
-
Reduction: Dissolve the acetyl intermediate in methanol at 0°C.
-
Reagent: Add
(0.6 eq) portion-wise to avoid runaway exotherm. -
Quench: After 1 hour, quench with dilute HCl.
-
Checkpoint: IR spectrum should show broad -OH stretch at 3300-3400 cm⁻¹.[1]
Phase 3: Dehydration to Vinyl Thiazole
-
Setup: Place the alcohol intermediate in a distillation flask with fused
(catalytic amount) and a polymerization inhibitor (e.g., hydroquinone, 100 ppm). -
Reaction: Heat to 160–180°C under reduced pressure (vacuum distillation).
-
Collection: The product, DMVT, will co-distill with water. Collect the fraction boiling at ~75°C (at reduced pressure).
-
Purification: Dry over
and re-distill to remove trace water. -
Final Validation:
-
NMR (
): Look for characteristic vinyl protons atngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> 5.0–6.0 ppm (multiplets). -
Purity: GC purity should exceed 98%.
-
Part 4: Applications in Drug Discovery[6][7]
The "Vinyl Handle" Advantage
The vinyl group in DMVT transforms the inert thiazole scaffold into a reactive chemical handle.[1]
-
Heck Coupling: DMVT reacts with aryl halides (Ar-X) under Pd(0) catalysis to form styryl-thiazoles , a class of compounds known for potent antimicrobial and anticancer activity (e.g., inhibiting tubulin polymerization).[1]
-
Bio-Orthogonal Polymerization: DMVT can be copolymerized to create functionalized hydrogels.[1] The thiazole ring remains available for
- stacking interactions with drug payloads, facilitating controlled release.
Metabolic Considerations
When incorporating DMVT into a lead candidate:
-
Epoxidation Risk: The vinyl group is susceptible to CYP450-mediated epoxidation.[1]
-
Mitigation: Medicinal chemists often substitute the vinyl group with a cyclopropyl or ethyl group in later optimization stages if metabolic toxicity (reactive metabolites) is observed.[1]
Part 5: Safety & Regulatory Reference
-
FEMA Number: 3145 (Generally Recognized As Safe for food use).[1]
-
Handling: Treat as a flammable liquid and potential skin irritant.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent spontaneous polymerization. Note: Commercial samples often contain stabilizers.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5362563, 2,4-Dimethyl-5-vinylthiazole.[1] PubChem. [Link][1]
-
Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library, FEMA Number 3145.[1] [Link]
-
Organic Syntheses. 2,4-Dimethylthiazole (General Hantzsch Method). Org.[1][6][7] Synth. 1939, 19, 10. [Link][1]
-
Mishra, C. B., et al. "Thiazole: A Potent Scaffold for the Development of New Drug Candidates."[1] Journal of Heterocyclic Chemistry, 2015.[1] (Contextual grounding for thiazole pharmacophores). [Link][1]
-
The Good Scents Company. 2,4-dimethyl-5-vinyl thiazole Safety and Properties Data. [Link]
Sources
- 1. 2,4-Dimethyl-5-vinylthiazole | C7H9NS | CID 5362563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 2,4-dimethyl-5-vinyl thiazole [flavscents.com]
- 4. scent.vn [scent.vn]
- 5. 2,4-dimethyl-5-vinyl thiazole, 65505-18-2 [thegoodscentscompany.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]
